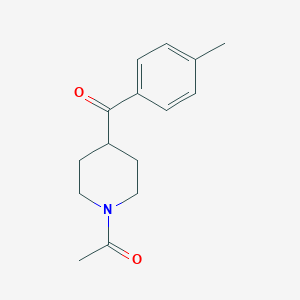

1-Acetyl-4-(p-methylbenzoyl)piperidine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Acetyl-4-(p-methylbenzoyl)piperidine involves several steps. One common synthetic route includes the reaction of p-methylbenzoyl chloride with piperidine, followed by acetylation of the resulting product . The reaction conditions typically involve the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Análisis De Reacciones Químicas

1-Acetyl-4-(p-methylbenzoyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Acetyl-4-(p-methylbenzoyl)piperidine is recognized for its potential therapeutic properties, particularly in drug development. Its structure allows it to interact with various biological targets, making it a candidate for the synthesis of novel pharmaceuticals.

Drug Development

The compound has been investigated for its role as a building block in synthesizing more complex molecules that exhibit biological activity. For instance, derivatives of piperidine are often explored for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. A study indicated that modifications to the piperidine structure could significantly enhance AChE inhibition, suggesting that similar modifications to this compound could yield potent therapeutic agents .

Anticancer Research

Research has highlighted the benzoylpiperidine fragment's importance in developing anticancer agents. Compounds containing this structural motif have shown promising antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. For example, modifications to the benzoylpiperidine framework have resulted in compounds with IC50 values in the low micromolar range, indicating significant potential for further development as anticancer drugs .

Biological Studies

The compound's interactions with biological systems have been a focal point of research.

Enzyme Interaction Studies

This compound has been utilized in studies aimed at understanding enzyme interactions and protein modifications. Its ability to bind to specific enzymes can alter their activity, providing insights into enzyme mechanisms and potential therapeutic pathways .

Neuropharmacology

The compound's structural characteristics make it suitable for exploring neuropharmacological effects. It has been studied for its affinity towards serotoninergic and dopaminergic receptors, which are critical in treating psychiatric disorders. The benzoylpiperidine fragment is particularly noted for its role in receptor binding and modulation, making it a valuable candidate for developing neuroleptic drugs .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the production of specialty chemicals.

Synthesis of Chemical Intermediates

The compound is employed in synthesizing various chemical intermediates used in pharmaceuticals and agrochemicals. Its versatility as a building block facilitates the creation of diverse chemical entities with potential applications across multiple industries .

Data Summary and Case Studies

The following table summarizes key findings related to this compound:

Mecanismo De Acción

The mechanism of action of 1-Acetyl-4-(p-methylbenzoyl)piperidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use in research .

Comparación Con Compuestos Similares

1-Acetyl-4-(p-methylbenzoyl)piperidine can be compared with other similar compounds such as:

- 1-Acetyl-4-(4-methylbenzoyl)piperidine

- 1-(4-methylbenzoyl)piperidine-4-carboxylic acid

- 2-Methyl-1-(4-methylbenzoyl)piperidine

These compounds share structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity .

Actividad Biológica

1-Acetyl-4-(p-methylbenzoyl)piperidine is a synthetic compound belonging to the piperidine family, which has garnered attention for its potential biological activities. This compound's structural features, including an acetyl group and a p-methylbenzoyl moiety, suggest a diverse range of interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The IUPAC name is 1-[4-(p-methylbenzoyl)piperidin-1-yl]ethanone. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO2 |

| IUPAC Name | 1-[4-(p-methylbenzoyl)piperidin-1-yl]ethanone |

| InChI Key | PKWJZPGTKVWEBH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)C |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to bind selectively to certain molecular targets, which can lead to alterations in enzymatic activity and signal transduction pathways.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing processes such as apoptosis and cell proliferation.

- Receptor Binding : It can act on neurotransmitter receptors, potentially affecting neurological functions and offering insights into therapeutic applications for neurological disorders.

Biological Activities

Research indicates that derivatives of piperidine compounds often exhibit significant biological activities, including:

- Anticancer Properties : Studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells through various signaling pathways such as NF-κB and PI3K/Akt pathways . The mechanisms include the release of cytochrome c from mitochondria, leading to caspase activation and subsequent apoptosis.

- Antimicrobial Effects : Compounds similar to this compound have shown antimicrobial properties, suggesting potential applications in treating infections.

Case Studies

Several studies have explored the biological effects of related piperidine compounds:

-

Anticancer Activity :

- A study highlighted the role of piperine (a structural analog) in inducing apoptosis in breast cancer cells via mitochondrial pathways. This suggests that similar mechanisms may be applicable to this compound .

- Another investigation into piperidine derivatives found that they could inhibit tumor migration and progression in glioma cells when combined with other therapeutic agents, indicating their potential use as adjunct therapies .

-

Pharmacological Studies :

- Research has shown that piperidine derivatives can modulate neurotransmitter systems, impacting conditions such as anxiety and depression. This highlights the versatility of these compounds in addressing various health issues.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Acetyl-4-(4-methylbenzoyl)piperidine | Anticancer, antimicrobial | Enzyme inhibition, receptor modulation |

| 1-(4-methylbenzoyl)piperidine-4-carboxylic acid | Antimicrobial | Direct bacterial inhibition |

| Piperine | Anticancer, anti-inflammatory | Apoptosis induction via caspases |

Propiedades

IUPAC Name |

1-[4-(4-methylbenzoyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-11-3-5-13(6-4-11)15(18)14-7-9-16(10-8-14)12(2)17/h3-6,14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWJZPGTKVWEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613825 | |

| Record name | 1-[4-(4-Methylbenzoyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-19-4 | |

| Record name | 1-[4-(4-Methylbenzoyl)-1-piperidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887352-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4-Methylbenzoyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.